molecular formula C10H12N2O4 B1613519 Methyl 3-amino-3-(4-nitrophenyl)propanoate CAS No. 273920-24-4

Methyl 3-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B1613519
CAS No.: 273920-24-4
M. Wt: 224.21 g/mol
InChI Key: JGLLZWBBGQKLKV-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(4-nitrophenyl)propanoate” is a chemical compound with the CAS Number: 273920-24-4 . It has a molecular weight of 224.22 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Antimalarial Activity and QSAR Studies

One significant application of derivatives related to Methyl 3-amino-3-(4-nitrophenyl)propanoate is in antimalarial research. Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, showing promising antimalarial potency against Plasmodium berghei in mice. This study emphasizes the potential of such derivatives in developing new antimalarial drugs with extended protection periods even with oral administration (Werbel et al., 1986).

Solid-Phase Synthesis in Organic Chemistry

Matiadis et al. (2009) developed an efficient solid-phase synthesis method for 3,5-disubstituted-2-aminofuranones using a nitrophenyl carbonate derivative. This work demonstrates the compound's utility in facilitating novel synthetic routes for producing complex organic molecules, crucial for pharmaceutical development (Matiadis et al., 2009).

Enzymatic Assay Development

Morgenstern et al. (1965) utilized p-nitrophenylphosphate, closely related to this compound, for developing an automated determination of serum alkaline phosphatase. This illustrates the compound's role in biochemical assay development, enhancing clinical diagnostic methods (Morgenstern et al., 1965).

Materials Science and Optical Storage

In materials science, Meng et al. (1996) investigated azo polymers incorporating nitrophenyl groups for reversible optical storage. Their work suggests applications in creating advanced materials with significant potential for data storage and optical switching technologies (Meng et al., 1996).

Biodegradation and Environmental Sciences

Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98, underlining the compound's relevance in environmental bioremediation efforts to degrade toxic pollutants. This study demonstrates the environmental applications of nitrophenyl derivatives in cleaning up pesticide contamination (Bhushan et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and ensure adequate ventilation .

Future Directions

“Methyl 3-amino-3-(4-nitrophenyl)propanoate” is available for purchase for research purposes . Its future applications will depend on the outcomes of ongoing and future research studies.

Properties

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLLZWBBGQKLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624491
Record name Methyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273920-24-4
Record name Methyl 3-amino-3-(4-nitrophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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